Dichlorotetrafluoroethane

概要

説明

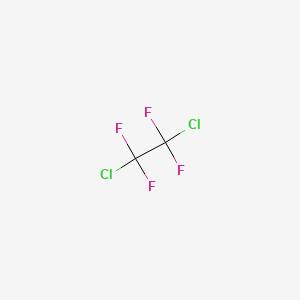

ジクロロテトラフルオロエタンは、化学式がC₂Cl₂F₄であるクロロフルオロカーボン(CFC)です。 これは冷媒として使用されていることが知られており、Freon 114やGenetron 114などの商品名で呼ばれています 。 この化合物は、1,1-ジクロロテトラフルオロエタンと1,2-ジクロロテトラフルオロエタンの2つの異性体形で存在します .

製造方法

ジクロロテトラフルオロエタンは、いくつかの方法で合成することができます。 一般的な方法の1つは、トリクロロトリフルオロエタンを五塩化アンチモンと反応させることです 。 別の方法は、トリクロロトリフルオロエタンを四フッ化硫黄と反応させるか、またはジクロロジフルオロメタンをフッ化アルミニウム触媒と反応させることです 。 工業生産では、しばしばテトラクロロエチレンをフッ化水素と塩素と反応させて行われますが、この方法では複数の生成物が混合物として生成されます .

準備方法

Dichlorotetrafluoroethane can be synthesized through several methods. One common method involves reacting trichlorotrifluoroethane with antimony pentachloride . Another method includes reacting trichlorotrifluoroethane with sulfur tetrafluoride or dichlorodifluoromethane with an aluminum fluoride catalyst . Industrial production often involves the reaction of tetrachloroethylene with hydrogen fluoride and chlorine, although this method results in a mixture of products .

化学反応の分析

General Reactivity

Dichlorotetrafluoroethane is generally inert but can react under specific conditions .

-

It can react violently with strong reducing agents, such as very active metals and active metals .

-

It can react with strong oxidizing agents or weaker oxidizing agents under extreme temperatures .

-

The reaction of aluminum with halogenated hydrocarbons, including this compound, can produce a self-sustaining reaction that generates enough heat to melt the aluminum . The vigor of the reaction depends on the degree of fluorination and vapor pressure .

Reactions of 1,1-Dichlorotetrafluoroethane (CFC-114a)

-

Reactions with Metals: 1,1-Dichlorotetrafluoroethane reacts with alkali metals, alkaline earth metals, and aluminum .

-

Hydrodechlorination: When heated with hydrogen at 300 to 600°C with a palladium catalyst, 1,1-dichlorotetrafluoroethane undergoes hydrodechlorination. The main product is 1,1,1,2-tetrafluoroethane, along with 1-chloro-1,2,2,2-tetrafluoroethane (CF3CHClF) and 1,1,1-trifluoroethane .

-

Dechlorination: When heated with hydrogen over a nickel catalyst, 1,1-dichlorotetrafluoroethane is dechlorinated, with hydrogen replacing the chlorine atoms, resulting in a mixture of CF3CHClF and the dimer CF3CClFCClFCF3 .

Reactions of 1,2-Dichlorotetrafluoroethane

-

Chlorination: In the gas phase, the chlorination of C2F4 with Cl2 to produce C2Cl2F4 has a heat of reaction (ΔrH°) of -239.84 ± 0.84 kJ/mol at 90°C .

Quantity Value Units Method Reference Comment Δ rH° -239.84 ± 0.84 kJ/mol Cm Lacher, McKinley, et al., 1949 gas phase; Chlorination at 90 C

Thermal Decomposition

This compound's decomposition temperature is greater than 260°C .

Other documented reactions

Fire Hazards

This compound is non-flammable . Containers may explode in the heat of a fire . Poisonous gases are produced in a fire .

科学的研究の応用

Chemical Properties and Identification

Dichlorotetrafluoroethane has the following chemical identifiers:

- CAS Number : 76-14-2

- Molecular Formula : C₂Cl₂F₄

- Physical State : Colorless gas or liquid at low temperatures

Refrigeration and Air Conditioning

This compound has been widely used as a refrigerant in air conditioning systems. It offers efficient thermal properties and stability under varying conditions. Its low boiling point allows it to function effectively in refrigeration cycles.

Aerosol Propellant

In aerosol formulations, this compound serves as a propellant due to its ability to vaporize quickly and create pressure within the container. This application is particularly common in personal care products and household cleaners.

Solvent

The compound is also employed as a solvent in various industrial processes. Its effectiveness in dissolving oils and greases makes it valuable for cleaning applications in electronics manufacturing and other sectors.

Medical Applications

In medicine, this compound is utilized for skin freezing techniques during minor surgical procedures. Its rapid cooling effect helps manage pain and minimize tissue damage.

Environmental Considerations

This compound has been identified as an ozone-depleting substance (ODS). Regulatory measures have led to a decline in its use due to environmental concerns associated with halocarbons. The compound's impact on the ozone layer has prompted industries to seek alternatives that are more environmentally friendly.

Data Table: Applications Overview

| Application Type | Description | Key Benefits |

|---|---|---|

| Refrigeration | Used in air conditioning systems | Efficient thermal properties |

| Aerosol Propellant | Serves as a propellant in aerosol products | Quick vaporization |

| Solvent | Employed for cleaning and degreasing | Effective in dissolving oils |

| Medical | Used for skin freezing in minor surgeries | Rapid cooling effect |

Case Study 1: Refrigeration Industry

A study conducted by the Environmental Protection Agency highlighted the transition from this compound to hydrofluorocarbons (HFCs) in refrigeration systems. The shift aimed to reduce ozone depletion while maintaining energy efficiency. Companies reported improved performance with HFCs, which are less harmful to the ozone layer.

Case Study 2: Aerosol Products

A manufacturer of personal care products replaced this compound with a non-ozone-depleting propellant. This transition not only complied with regulatory standards but also enhanced product stability and consumer safety.

作用機序

ジクロロテトラフルオロエタンの作用機序は、脱塩素化反応時にパラジウム触媒の存在下で水素と相互作用することで起こります 。 この反応により、炭素-塩素結合が切断され、テトラフルオロエタンなどのフッ素化生成物が生成されます 。 このプロセスに関与する分子標的と経路は、主にパラジウムの触媒活性と、使用される特定の反応条件に関連しています .

類似化合物の比較

ジクロロテトラフルオロエタンは、ジクロロジフルオロメタン(CCl₂F₂)やトリクロロトリフルオロエタン(C₂Cl₃F₃)などの他のクロロフルオロカーボンと比較されることがよくあります 。 これらの化合物はすべて類似した特性を共有していますが、ジクロロテトラフルオロエタンは、その特定の異性体形と、環境に優しい代替品の製造に使用されるという点でユニークです 。 類似の化合物には、以下のようなものがあります。

- ジクロロジフルオロメタン(CCl₂F₂)

- トリクロロトリフルオロエタン(C₂Cl₃F₃)

- テトラフルオロエタン(C₂H₂F₄)

類似化合物との比較

Dichlorotetrafluoroethane is often compared with other chlorofluorocarbons such as dichlorodifluoromethane (CCl₂F₂) and trichlorotrifluoroethane (C₂Cl₃F₃) . While all these compounds share similar properties, this compound is unique due to its specific isomeric forms and its use in producing environmentally friendly alternatives . The similar compounds include:

- Dichlorodifluoromethane (CCl₂F₂)

- Trichlorotrifluoroethane (C₂Cl₃F₃)

- Tetrafluoroethane (C₂H₂F₄)

生物活性

Dichlorotetrafluoroethane, also known as 1,2-dichloro-1,1,2,2-tetrafluoroethane (R-114), is a chlorofluorocarbon (CFC) that has been widely used as a refrigerant and aerosol propellant. This article provides an in-depth analysis of its biological activity, including its toxicity, metabolic pathways, and potential health effects based on diverse research findings.

- Chemical Formula : C₂Cl₂F₄

- Molecular Weight : 130.91 g/mol

- Physical State : Colorless gas at room temperature

- Odor : Nearly odorless

- Flammability : Non-flammable

Acute Toxicity

This compound is considered to be mildly toxic upon inhalation. Studies have shown that exposure can lead to respiratory irritation and central nervous system effects, including dizziness and headaches. The compound has a low acute toxicity profile but can cause adverse effects under high exposure scenarios.

Chronic Toxicity

Chronic exposure to this compound has been linked to various health issues. Long-term inhalation studies indicate potential impacts on liver and kidney function, with evidence suggesting that the compound may accumulate in biological tissues due to its resistance to metabolic breakdown.

Metabolism and Biotransformation

Research indicates that this compound is resistant to metabolic transformation in biological systems. Animal studies have shown minimal biotransformation, leading to concerns about its persistence in the environment and potential bioaccumulation in human tissues .

Case Studies and Epidemiological Findings

- Occupational Exposure : A study investigating workers in industries using this compound reported higher incidences of respiratory symptoms compared to control groups. Workers exposed to concentrations above the permissible limits exhibited significant pulmonary function decline over time .

- Environmental Impact : this compound has been detected in various environmental matrices, raising concerns about its ecological toxicity. The compound's persistence contributes to its bioaccumulation potential in aquatic organisms, which can lead to higher trophic level impacts .

Biological Activity Data Table

Regulatory Status

This compound is regulated under various environmental laws due to its classification as a CFC. Its use has been phased down globally under the Montreal Protocol due to its ozone-depleting potential. Current regulations limit its use primarily to essential applications where no viable alternatives exist.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of dichlorotetrafluoroethane (C₂Cl₂F₄) that influence experimental design?

this compound is a nonflammable gas with a boiling point of 3.8°C (38.8°F), critical temperature of 145.7°C (294.3°F), and molecular weight of 170.93 g/mol . Its low solubility in water (saturated vapor density: 0.013 lb/100 lb water) necessitates specialized handling in gas-phase reactions. Researchers should prioritize leak-tight systems and temperature-controlled environments to maintain stability, especially given its reactivity with aluminum and oxidizing agents .

Q. How can laboratory-scale synthesis of this compound be optimized for purity and yield?

A common method involves reacting this compound with hydrogen fluoride (HF) at a 3:1 molar ratio under controlled conditions (e.g., 360°C, 0.2 MPa pressure, 50s contact time). Table 1 (see below) demonstrates that at 360°C, R114 conversion reaches ~85% with selectivity toward R115/R116 products. Temperature variations (±20°C) significantly alter selectivity, necessitating precise thermal monitoring .

| Reaction Temp. (°C) | R114 Conversion (%) | R115 Selectivity (%) | R116 Selectivity (%) |

|---|---|---|---|

| 360 | 85 | 72 | 13 |

| 380 | 89 | 68 | 15 |

| 400 | 94 | 65 | 18 |

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key protocols include:

- Using self-contained breathing apparatus (SCBA) to avoid inhalation risks (TLV-TWA: 1,000 ppm) .

- Avoiding contact with reactive metals (e.g., aluminum, zinc) and oxidizing agents to prevent exothermic reactions .

- Storing in cool (<125°F), ventilated areas with inert gas padding to mitigate pressure buildup .

Advanced Research Questions

Q. How do catalytic mechanisms influence the hydrodechlorination of this compound?

Pd/Al₂O₃ catalysts promote hydrodechlorination via carbene intermediates, yielding CF₃CFH₂ (85% selectivity) at 300–600°C. Kinetic studies reveal zero-order dependence on H₂ and a 0.65-order dependence on C₂Cl₂F₄ partial pressure. Activation energies range from 52–68 kJ/mol, suggesting rate-limiting steps involve surface-bound intermediates .

Q. What analytical methods are most effective for detecting trace this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are preferred for detecting ambient concentrations (detection limit: ~1 ppb). However, low environmental detection rates (33.1% in Indiana air samples) highlight challenges in sensitivity due to its high atmospheric lifetime (300 years) and dispersion dynamics .

Q. How can researchers resolve contradictions in reaction selectivity data under varying temperature conditions?

Conflicting selectivity trends (e.g., higher temperatures increasing conversion but reducing R115 selectivity) require mechanistic validation through isotopic labeling or in-situ spectroscopy. For example, operando IR can track intermediate species (e.g., CF₂Cl radicals) to clarify competing pathways .

Q. What frameworks guide the formulation of research questions for this compound toxicity studies?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is ideal for structuring studies on occupational exposure limits. For instance:

- Population : Laboratory workers exposed to C₂Cl₂F₄.

- Intervention : Threshold screening levels (ITSL: 69,000 µg/m³ over 8 hours).

- Comparison : Baseline toxicity vs. alternative refrigerants.

- Outcome : Neurological effects (dizziness, hypoxia).

- Time : Chronic vs. acute exposure .

Q. Why do material incompatibilities with this compound complicate reactor design?

Reactor materials must resist corrosion from HF byproducts (e.g., using nickel alloys) and prevent catalytic deactivation. For example, aluminum reactors degrade rapidly, releasing heat and hazardous gases . Computational fluid dynamics (CFD) simulations are recommended to model flow dynamics and minimize hotspots.

Q. Methodological Notes

- Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, pressure, catalyst loading) while minimizing resource use .

- Data Validation : Cross-reference GC-MS results with IR spectroscopy to confirm product purity and identify co-eluting contaminants .

- Ethical Compliance : Adhere to ACGIH guidelines for occupational exposure and obtain institutional review board (IRB) approval for human toxicity studies .

特性

IUPAC Name |

1,2-dichloro-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F4/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMOUSALMHHKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F4, Array | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026434 | |

| Record name | 1,2-Dichloro-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-Dichloro-1,1,2,2-tetrafluoroethane is a colorless, nearly odorless nonflammable gas. It may be mildly toxic and irritating by inhalation. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. It is used as a solvent and as a fire extinguishing agent., Liquid, Colorless gas with a faint, ether-like odor at high concentrations; Note: A liquid below 38 degrees F. Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorotetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

38.8 °F at 760 mmHg (USCG, 1999), 3.5 °C, 4.1 °C | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.01 % (NIOSH, 2023), Souble in alcohol, ether, 0.013% in water, In water, 130 mg/L at 25 °C, Solubility in water at 25 °C: none | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.455 g/cu cm at 25 °C, Relative density (water = 1): 1.5 | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.455 at 77 °F (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1), Relative vapor density (air = 1): 5.89 | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2616.02 mmHg (USCG, 1999), Vapor pressure: 10 mm Hg at -72.3 °C; 1 mm Hg at -95.4 °C; 40 mm Hg at -53.7 °C, 100 mm Hg at -39.1 °C; 400 mm Hg at -12.0 °C, 2014 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 268 | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: A liquid below 38 degrees F. Shipped as a liquefied compressed gas] | |

CAS No. |

76-14-2; 1320-37-2(mixedisomers), 76-14-2 | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CFC 114 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryofluorane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorotetrafluoroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cryofluorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B5VVT93AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI10CCC8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-137 °F (USCG, 1999), -92.53 °C, -94 °C | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。